
Tnik-IN-8: A Potent Inhibitor for In Vitro Kinase
Assays

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tnik-IN-8

Cat. No.: B15136945 Get Quote

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract
This document provides a detailed protocol for an in vitro kinase assay using Tnik-IN-8, a

potent inhibitor of Traf2- and Nck-interacting kinase (TNIK). TNIK is a serine-threonine kinase

implicated in various signaling pathways, including Wnt and JNK signaling, and is a therapeutic

target in oncology and fibrosis.[1][2][3][4] This guide offers a comprehensive methodology for

researchers to assess the inhibitory activity of compounds like Tnik-IN-8 against TNIK,

presenting data in a structured format and visualizing experimental workflows and signaling

pathways.

Introduction
Traf2- and Nck-interacting kinase (TNIK) is a member of the germinal center kinase (GCK)

family that plays a crucial role in cellular processes such as cytoskeletal regulation, cell

proliferation, and apoptosis.[1] Its involvement in the Wnt signaling pathway through interaction

with TCF4 and β-catenin has made it a significant target in cancer research, particularly

colorectal cancer. Furthermore, recent studies have identified TNIK as a promising target for

anti-fibrotic drug development.
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Tnik-IN-8 is a potent and orally active inhibitor of TNIK with a reported IC50 value of 6 nM. In

vitro kinase assays are essential for characterizing the potency and selectivity of such

inhibitors. This document outlines a common and robust method for determining the inhibitory

activity of Tnik-IN-8 using a luminescence-based kinase assay format.

Data Presentation
The inhibitory activity of various compounds against TNIK has been quantified and is

summarized below for comparative purposes.

Compound IC50 / Ki Assay Notes

Tnik-IN-8 IC50: 6 nM
Potent, orally active TNIK

inhibitor.

INS018_55 IC50: 7.8 nM
Investigated for idiopathic

pulmonary fibrosis.

Dovitinib Ki: 13 nM
ATP competing kinase inhibitor

with activity against TNIK.

KY-05009 Ki: 100 nM
High affinity for the ATP

binding site of TNIK.

NCB-0846 Not specified
Has anti-Wnt signaling and

anti-tumorigenesis activities.

Experimental Protocols
A widely used method for in vitro kinase assays is the ADP-Glo™ Kinase Assay, which

measures the amount of ADP produced during the kinase reaction. The luminescent signal

generated is directly proportional to kinase activity.

Materials and Reagents
Recombinant human TNIK enzyme

Kinase substrate (e.g., Myelin Basic Protein, MBP)
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ATP

Tnik-IN-8

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2;

50μM DTT)

ADP-Glo™ Kinase Assay Kit (including ADP-Glo™ Reagent and Kinase Detection Reagent)

White, opaque 96-well or 384-well plates

Luminometer

Standard laboratory equipment (pipettes, incubators, etc.)

Experimental Procedure
This protocol is adapted from commercially available TNIK kinase assay kits.

1. Reagent Preparation:

1x Kinase Assay Buffer: Prepare the assay buffer as per the formulation above. Keep on ice.

ATP Solution: Thaw ATP stock solution and dilute to the desired concentration in 1x Kinase

Assay Buffer. The final ATP concentration in the reaction is typically close to the Km value for

the kinase.

TNIK Enzyme Solution: Thaw the recombinant TNIK enzyme on ice. Dilute the enzyme to the

desired concentration in 1x Kinase Assay Buffer. The optimal enzyme concentration should

be determined empirically by titration to achieve a linear reaction rate.

Substrate Solution: Dilute the kinase substrate (e.g., MBP) to the desired concentration in 1x

Kinase Assay Buffer.

Tnik-IN-8 (Test Inhibitor) Preparation:

For DMSO-soluble inhibitors like Tnik-IN-8, prepare a concentrated stock solution in 100%

DMSO.
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Create a series of 10-fold higher concentration working solutions by serially diluting the

stock in 1x Kinase Assay Buffer containing a constant percentage of DMSO (e.g., 10%).

This ensures the final DMSO concentration in all wells remains constant and low (typically

≤1%).

2. Assay Protocol (96-well format):

Master Mix Preparation: Prepare a master mix containing the 1x Kinase Assay Buffer, ATP,

and the substrate (MBP).

Plate Layout:

Test Inhibitor Wells: Add 2.5 µL of the serially diluted Tnik-IN-8 solutions.

Positive Control (No Inhibitor) Wells: Add 2.5 µL of the diluent solution (e.g., 1x Kinase

Assay Buffer with 10% DMSO).

Blank (No Enzyme) Wells: Add 2.5 µL of the diluent solution.

Add Master Mix: Add 12.5 µL of the Master Mix to all wells.

Initiate Kinase Reaction:

To the "Test Inhibitor" and "Positive Control" wells, add 10 µL of the diluted TNIK enzyme

solution.

To the "Blank" wells, add 10 µL of 1x Kinase Assay Buffer.

The total reaction volume is 25 µL.

Incubation: Incubate the plate at 30°C for 45-60 minutes.

3. Signal Detection (using ADP-Glo™):

Stop Reaction and Detect ADP: Add 25 µL of ADP-Glo™ Reagent to each well. This will

terminate the kinase reaction and deplete any unconsumed ATP.

Incubate: Incubate the plate at room temperature for 40 minutes.
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Generate Luminescent Signal: Add 50 µL of Kinase Detection Reagent to each well. This

reagent converts the generated ADP to ATP, which is then used by a luciferase to produce

light.

Incubate: Incubate the plate at room temperature for 30 minutes.

Read Luminescence: Measure the luminescence using a plate-reading luminometer.

4. Data Analysis:

Subtract the average "Blank" reading from all other readings.

Calculate the percent inhibition for each Tnik-IN-8 concentration relative to the "Positive

Control" (0% inhibition).

Plot the percent inhibition versus the logarithm of the Tnik-IN-8 concentration and fit the data

to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations
Experimental Workflow
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1. Reagent Preparation

2. Kinase Reaction

3. Luminescent Detection

4. Data Analysis

Prepare Tnik-IN-8 Dilutions

Add Reagents to Plate:
- Inhibitor/Vehicle

- Master Mix

Prepare TNIK Enzyme

Initiate Reaction with TNIK Enzyme

Prepare Master Mix (ATP + Substrate)

Incubate at 30°C for 45-60 min

Add ADP-Glo™ Reagent
(Stops reaction)

Incubate at RT for 40 min

Add Kinase Detection Reagent

Incubate at RT for 30 min

Read Luminescence

Calculate % Inhibition

Generate Dose-Response Curve

Determine IC50 Value
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Caption: Workflow for the Tnik-IN-8 in vitro kinase assay.
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Caption: Simplified TNIK signaling pathway interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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